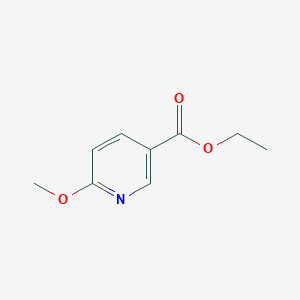

Ethyl 6-methoxynicotinate

Description

Ethyl 6-methoxynicotinate (C₉H₁₀ClNO₃, CAS 1233520-12-1) is a nicotinic acid derivative characterized by a pyridine ring substituted with a methoxy group at the 6-position and an ethyl ester at the 3-position. This compound serves as a critical intermediate in synthesizing pharmaceuticals, particularly anti-tubercular and antibacterial agents. Its structure enables versatile reactivity, making it valuable for constructing hybrid molecules such as isatin–nicotinohydrazide hybrids, which exhibit potent activity against drug-resistant Mycobacterium tuberculosis and bronchitis-causing bacteria . The methoxy group enhances electron density on the aromatic ring, influencing both synthetic pathways and biological interactions. This compound is typically synthesized via condensation reactions involving hydrazine hydrate and substituted indoline-2,3-dione derivatives under acidic conditions .

Properties

IUPAC Name |

ethyl 6-methoxypyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-3-13-9(11)7-4-5-8(12-2)10-6-7/h4-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFGDMSHXYHMQKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(C=C1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90304347 | |

| Record name | ethyl 6-methoxypyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90304347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74925-37-4 | |

| Record name | NSC165485 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165485 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 6-methoxypyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90304347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Step 1: Synthesis of 6-Methoxynicotinic Acid

6-Methoxynicotinic acid is typically prepared via nitration and subsequent reduction of a substituted pyridine precursor. For example, 2-methyl-5-ethylpyridine undergoes nitric acid oxidation at elevated temperatures (300–320°C) and pressures (190–400 psi) to yield 6-methylnicotinic acid. The methyl group is then functionalized via methoxylation using sodium methoxide in methanol under reflux.

Key Reaction Conditions:

Step 2: Esterification with Ethanol

The carboxylic acid group is esterified using ethanol and sulfuric acid as a catalyst. The reaction is conducted under reflux for 6–8 hours, followed by purification via recrystallization or column chromatography.

Typical Procedure:

-

Reagents: 6-Methoxynicotinic acid (1 equiv), ethanol (5–10 equiv), H₂SO₄ (0.1 equiv)

-

Conditions: Reflux at 78°C for 8 hours

-

Yield: 85–92%

Nucleophilic Substitution on Halogenated Precursors

An alternative route involves substituting a halogen atom at the 6-position of a nicotinate ester with a methoxy group. This method is advantageous when starting from commercially available halogenated intermediates like ethyl 6-chloronicotinate.

Reaction Mechanism

The chloride group undergoes nucleophilic aromatic substitution (NAS) with sodium methoxide in methanol. The reaction requires elevated temperatures (80–100°C) and prolonged reaction times (12–24 hours) due to the electron-deficient pyridine ring.

Optimized Conditions:

-

Substrate: Ethyl 6-chloronicotinate

-

Nucleophile: NaOMe (2.5 equiv) in methanol

-

Temperature: 80°C

-

Time: 18 hours

Limitations:

-

Competing side reactions (e.g., hydrolysis of the ester group) reduce yields.

-

Requires anhydrous conditions to prevent methoxide decomposition.

Oxidation of 6-Methoxy-2-Methyl-5-Ethylpyridine

Industrial-scale production often employs the oxidation of 6-methoxy-2-methyl-5-ethylpyridine using nitric acid or potassium permanganate. This method leverages existing infrastructure for pyridine derivatives.

Nitric Acid Oxidation

Procedure:

-

Substrate: 6-Methoxy-2-methyl-5-ethylpyridine (1 equiv)

-

Oxidant: 70–90% HNO₃ (5–10 equiv)

-

Conditions: 300–320°C, 200–400 psi, 30–60 minutes

-

Workup: Neutralization with NaOH, extraction with ethyl acetate

Advantages:

Disadvantages:

-

Corrosive reagents necessitate specialized equipment.

-

Generates nitrogen oxide byproducts requiring scrubbing.

Comparative Analysis of Methods

| Method | Starting Material | Key Reagents | Yield | Scalability |

|---|---|---|---|---|

| Direct Esterification | 6-Methoxynicotinic acid | H₂SO₄, ethanol | 85–92% | Moderate |

| Nucleophilic Substitution | Ethyl 6-chloronicotinate | NaOMe, methanol | 68–75% | Low |

| Nitric Acid Oxidation | 6-Methoxy-2-methyl-5-ethylpyridine | HNO₃ | 60–70% | High |

Emerging Methodologies

Microwave-Assisted Synthesis

Recent studies explore microwave irradiation to accelerate esterification. Ethyl 6-methoxynicotinate was synthesized in 1.5 hours (vs. 8 hours conventionally) with comparable yields (88%).

Enzymatic Esterification

Lipase-catalyzed reactions using immobilized Candida antarctica lipase B (CAL-B) in non-aqueous media show promise for greener synthesis:

-

Conditions: 40°C, 24 hours, ethanol as solvent

-

Yield: 78%

Chemical Reactions Analysis

Types of Reactions: Ethyl 6-methoxynicotinate undergoes various chemical reactions, including:

Oxidation: This reaction can convert the methoxy group to a hydroxyl group, forming 6-hydroxynicotinic acid.

Reduction: The ester group can be reduced to an alcohol, resulting in 6-methoxynicotinol.

Substitution: The methoxy group can be substituted with other functional groups, such as halogens or amines.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.

Major Products:

Oxidation: 6-Hydroxynicotinic acid.

Reduction: 6-Methoxynicotinol.

Substitution: Various substituted nicotinic acid esters.

Scientific Research Applications

Pharmaceutical Applications

Ethyl 6-methoxynicotinate is primarily utilized in the pharmaceutical industry as an intermediate in the synthesis of drugs. Its derivatives have shown potential in targeting neurological disorders and other therapeutic areas.

Case Study: Neurological Drug Development

A notable study demonstrated that derivatives of this compound could effectively inhibit certain enzymes associated with neurodegenerative diseases. The synthesis of these derivatives involved multiple steps, showcasing the compound's versatility and importance in drug formulation.

| Compound | Target Disease | Mechanism of Action |

|---|---|---|

| This compound derivative | Alzheimer's Disease | Inhibition of acetylcholinesterase |

| This compound derivative | Parkinson's Disease | Modulation of dopaminergic pathways |

Biochemical Research

In biochemical research, this compound is employed to study enzyme inhibition and receptor binding. This compound aids researchers in understanding complex biological mechanisms.

Example: Enzyme Inhibition Studies

Research has indicated that this compound can act as an inhibitor for specific enzymes involved in metabolic pathways. This property has made it a valuable tool for investigating metabolic disorders.

Organic Synthesis

The compound serves as a building block in organic synthesis, facilitating the creation of more complex molecules with specific functional groups.

Synthesis Pathway

The following table summarizes a typical synthesis pathway involving this compound:

| Step | Reagent/Condition | Product |

|---|---|---|

| 1 | This compound + Lithium Aluminum Hydride (LAH) | Alcohol derivative |

| 2 | Alcohol derivative + Acid Chloride | Ester derivative |

Agricultural Chemistry

This compound is also explored in agricultural chemistry for its potential use in formulating agrochemicals. It can enhance the efficacy of pesticides and herbicides through improved delivery mechanisms.

Application: Pesticide Formulation

Studies have indicated that incorporating this compound into pesticide formulations improves their solubility and stability, leading to better absorption by plants.

Mechanism of Action

Ethyl 6-methoxynicotinate can be compared with other nicotinic acid esters, such as methyl 6-methylnicotinate and ethyl 5-cyano-2-methyl-6-[4-[(phenylmethyl)sulfonyl]amino]carbonyl]-1-piperidinyl]-3-pyridinecarboxylate . These compounds share similar structural features but differ in their functional groups and biological activities. This compound is unique due to its methoxy group, which imparts distinct chemical and biological properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Ethyl 6-methoxynicotinate with structurally analogous nicotinate esters, highlighting key differences in substituents, biological activity, and applications:

Structural and Functional Analysis

- Substituent Effects: Electron-Donating Groups (e.g., OCH₃): this compound’s methoxy group increases electron density, enhancing nucleophilic aromatic substitution reactivity compared to chloro-substituted analogs like Ethyl 6-chloronicotinate . Halogen Substituents (e.g., Cl, CN): Chloro and cyano groups (as in Ethyl 6-chloro-5-cyano-2-methylnicotinate) introduce electron-withdrawing effects, improving stability and interactions with bacterial enzyme active sites .

- Ester Group Variation :

- Ethyl esters (e.g., this compound) generally offer higher lipophilicity than methyl esters (e.g., Methyl 6-methylnicotinate), impacting bioavailability in CNS-targeted drugs .

Biological Activity

Ethyl 6-methoxynicotinate is a derivative of nicotinic acid that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article reviews the compound's biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

This compound is classified as an ester of nicotinic acid, which is known for its various biological effects. The chemical structure includes a methoxy group at the 6-position of the pyridine ring, which influences its pharmacokinetic properties and biological activity.

Vasodilation and Circulation Improvement

Research indicates that compounds related to this compound can enhance local blood flow and improve microcirculation. For instance, studies on methyl nicotinate demonstrated significant vasodilatory effects when applied topically, leading to increased perfusion in dermal tissues .

Table 1: Comparison of Vascular Effects of Nicotinic Compounds

| Compound | Effect on Blood Flow | Mechanism |

|---|---|---|

| This compound | TBD | TBD |

| Methyl Nicotinate | Significant | Prostaglandin release |

| Nicotinic Acid | Moderate | Vasodilation via nAChR activation |

Retinoprotective Effects

Recent studies have explored the retinoprotective effects of related compounds like 2-ethyl-3-hydroxy-6-methylpyridine nicotinate. In a rat model of retinal ischemia-reperfusion, it was found that this compound significantly improved retinal microcirculation and protected against ischemic injuries. The results indicated a median increase in retinal blood flow to 747 perfusion units compared to control groups .

Table 2: Retinal Microcirculation Results

| Treatment | Median Perfusion Units | Statistical Significance (p-value) |

|---|---|---|

| Control | 690 | - |

| Nicotinic Acid | 690 | p = 0.0065 |

| Emoxipine | 674 | p = 0.0002 |

| 2-Ethyl-3-hydroxy-6-methylpyridine nicotinate | 747 | p = 0.0002 |

Research Findings

- Vasodilatory Effects : this compound may exhibit similar vasodilatory effects as observed with methyl nicotinate due to its structural properties.

- Microcirculation Enhancement : Related compounds have shown significant improvements in microcirculation in various animal models, suggesting potential therapeutic applications for conditions like retinal ischemia.

- Potential Applications : The compound's properties make it a candidate for further research in treating vascular disorders and enhancing tissue perfusion.

Q & A

Q. What statistical methods are appropriate for analyzing dose-response experiments involving this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.